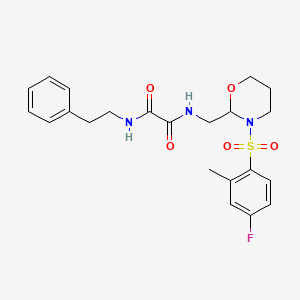

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Descripción

Chemical Structure and Key Features

The compound N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a hybrid molecule featuring:

- Oxalamide core: A diamide derived from oxalic acid, providing hydrogen-bonding capacity and structural rigidity.

- 1,3-Oxazinan-2-ylmethyl group: A six-membered heterocyclic ring containing oxygen and nitrogen, functionalized with a sulfonyl group.

- Phenethyl group: Aromatic side chain contributing to hydrophobic interactions.

Synthesis Insights

While direct synthesis data for this compound are unavailable in the provided evidence, analogous oxalamides (e.g., ) suggest a plausible route involving oxalyl chloride, sulfonamide intermediates, and coupling with amines under basic conditions .

Propiedades

IUPAC Name |

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-16-14-18(23)8-9-19(16)32(29,30)26-12-5-13-31-20(26)15-25-22(28)21(27)24-11-10-17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOKYBRPXDYXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the following components:

- Oxazinan ring : A central feature that contributes to its biological activity.

- Sulfonyl group : Enhances the compound's interaction with biological targets.

- Phenethyloxalamide moiety : Imparts additional pharmacological properties.

The biological activity of this compound primarily involves its role as an inhibitor of tubulin polymerization. Tubulin is a key protein in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest in cancer cells.

Efficacy Against Cancer Cell Lines

Research has demonstrated that N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian carcinoma) | 10.5 | Induces apoptosis |

| MCF-7 (Breast cancer) | 15.8 | Cell cycle arrest at G2/M phase |

| A2780/RCIS (Cisplatin-resistant) | 12.3 | Overcomes drug resistance |

| MCF-7/MX (Mitoxantrone-resistant) | 14.7 | Inhibits proliferation |

These results indicate that the compound is effective against both sensitive and resistant cancer cell lines, suggesting its potential as a therapeutic agent.

Study 1: Cytotoxicity and Mechanism

In a study published in PMC, researchers synthesized several oxazinan derivatives and evaluated their cytotoxicity against four human cancer cell lines. The compound demonstrated an IC50 value of 10.5 µM against A2780 cells, indicating potent activity. Flow cytometry analysis revealed that it induced G2/M phase arrest and apoptosis in these cells .

Study 2: Molecular Docking Studies

Molecular docking studies conducted to understand the interaction between the compound and tubulin showed that it binds effectively to the colchicine-binding site. This binding inhibits tubulin polymerization, corroborating the observed biological effects .

Comparación Con Compuestos Similares

Structural Analogs in the Oxalamide Family

Table 1: Key Structural and Functional Comparisons

Key Observations

- Substituent Effects : The target compound’s 4-fluoro-2-methylphenylsulfonyl group increases lipophilicity compared to the sulfamoylphenyl analogs in , which may enhance membrane permeability .

- Spectral Data : IR spectra of analogs () show carbonyl stretches near 1679–1622 cm⁻¹, aligning with the oxalamide core. NMR shifts for methyl (δ3.8–3.9 ppm) and aromatic protons (δ6.8–7.9 ppm) provide reference points for validating the target compound’s structure .

Sulfonamide-Functionalized Compounds

Table 2: Sulfonamide Group Comparisons

Key Observations

- Fluorine Impact : The 4-fluoro substituent in the target compound may mimic bioactive sulfonamides like tolylfluanid (), which exploits halogen interactions for target binding .

- Electron-Withdrawing Groups : Nitro-substituted sulfonamides () exhibit fluorescence properties, whereas the target’s methyl group may stabilize the sulfonamide via steric hindrance .

Heterocyclic Comparisons

1,3-Oxazinan vs. Azetidine ()

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.